molecular formula C30H54Cl4O2Sn2 B14737967 [(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]bis(tributylstannane) CAS No. 5381-62-4

[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]bis(tributylstannane)

Cat. No.: B14737967
CAS No.: 5381-62-4
M. Wt: 826.0 g/mol
InChI Key: YSBZJGNPENNYJI-UHFFFAOYSA-L
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Description

[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]bis(tributylstannane) is a chemical compound that features a phenylene core substituted with tetrachloro groups and linked to tributylstannane moieties through oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]bis(tributylstannane) typically involves the reaction of 2,3,5,6-tetrachloro-1,4-dihydroxybenzene with tributyltin chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannane groups. The general reaction scheme is as follows:

2,3,5,6-Tetrachloro-1,4-dihydroxybenzene+2(Bu3SnCl)[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]bis(tributylstannane)\text{2,3,5,6-Tetrachloro-1,4-dihydroxybenzene} + 2 \text{(Bu}_3\text{SnCl)} \rightarrow \text{[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]bis(tributylstannane)} 2,3,5,6-Tetrachloro-1,4-dihydroxybenzene+2(Bu3​SnCl)→[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]bis(tributylstannane)

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the synthesis in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]bis(tributylstannane) can undergo various chemical reactions, including:

    Substitution Reactions: The stannane groups can be replaced by other nucleophiles.

    Oxidation and Reduction: The tin atoms can participate in redox reactions, altering the oxidation state of the compound.

    Coupling Reactions: The phenylene core can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the stannane moieties.

Scientific Research Applications

[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]bis(tributylstannane) has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of organotin compounds and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Industry: Utilized in the production of specialized polymers and materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of [(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]bis(tributylstannane) involves its interaction with molecular targets through the stannane groups. These interactions can lead to the formation of stable complexes with proteins, nucleic acids, and other biomolecules, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    [(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]bis(trimethylsilane): Similar structure but with trimethylsilane groups instead of tributylstannane.

    [(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]bis(triphenylstannane): Contains triphenylstannane groups, offering different reactivity and properties.

Uniqueness

[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]bis(tributylstannane) is unique due to the presence of tributylstannane groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications in materials science and medicinal chemistry that are not achievable with similar compounds.

Properties

CAS No.

5381-62-4

Molecular Formula

C30H54Cl4O2Sn2

Molecular Weight

826.0 g/mol

IUPAC Name

tributyl-(2,3,5,6-tetrachloro-4-tributylstannyloxyphenoxy)stannane

InChI

InChI=1S/C6H2Cl4O2.6C4H9.2Sn/c7-1-2(8)6(12)4(10)3(9)5(1)11;6*1-3-4-2;;/h11-12H;6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2

InChI Key

YSBZJGNPENNYJI-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC1=C(C(=C(C(=C1Cl)Cl)O[Sn](CCCC)(CCCC)CCCC)Cl)Cl

Origin of Product

United States

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